3-[(furan-2-yl)methanesulfonyl]-1-[4-(thiophen-3-yl)benzoyl]azetidine
Description
The compound 3-[(furan-2-yl)methanesulfonyl]-1-[4-(thiophen-3-yl)benzoyl]azetidine is a structurally complex molecule featuring an azetidine core (a four-membered saturated ring with one nitrogen atom). The azetidine ring is functionalized with two distinct substituents:
- A sulfonyl group linked to a furan-2-ylmethyl moiety at the 3-position.
- A benzoyl group substituted with a thiophen-3-yl aromatic system at the 1-position.
The structural features, however, invite comparison with analogous compounds documented in the literature.
Properties
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(4-thiophen-3-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c21-19(15-5-3-14(4-6-15)16-7-9-25-12-16)20-10-18(11-20)26(22,23)13-17-2-1-8-24-17/h1-9,12,18H,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEFILJUUOTHCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)S(=O)(=O)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(furan-2-yl)methanesulfonyl]-1-[4-(thiophen-3-yl)benzoyl]azetidine typically involves multiple steps, starting with the preparation of the furan and thiophene derivatives. These intermediates are then subjected to sulfonylation and benzoylation reactions under controlled conditions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, benzoyl chlorides, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(furan-2-yl)methanesulfonyl]-1-[4-(thiophen-3-yl)benzoyl]azetidine can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonyl and benzoyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the thiophene ring can produce thiol derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of azetidine compounds can exhibit significant antimicrobial properties. For instance, studies have shown that similar sulfonamide derivatives demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The introduction of the furan and thiophene groups may enhance the compound's ability to penetrate bacterial membranes, thus improving its antimicrobial activity.
Anticancer Potential
Compounds containing azetidine rings have been investigated for their anticancer properties. The structural similarity of 3-[(furan-2-yl)methanesulfonyl]-1-[4-(thiophen-3-yl)benzoyl]azetidine to known anticancer agents suggests potential activity against cancer cell lines. Preliminary studies on related compounds have shown that they can inhibit tumor growth by inducing apoptosis in cancer cells .
Antiviral Properties
The compound's unique structure may also lend itself to antiviral applications. Research on azetidine derivatives has revealed promising results against viral pathogens, particularly in inhibiting viral replication mechanisms . This opens avenues for further exploration in the context of emerging viral infections.
Polymer Chemistry
The incorporation of furan and thiophene moieties into polymer matrices has been shown to enhance electrical conductivity and thermal stability. The compound could serve as a building block for the synthesis of conductive polymers, which are essential in electronic applications such as organic photovoltaics and sensors .
Coatings and Adhesives
Due to its sulfonamide functionality, this compound may be utilized in formulating advanced coatings and adhesives. These materials can benefit from enhanced adhesion properties and resistance to environmental degradation, making them suitable for industrial applications.
Pesticidal Activity
Research into related compounds has demonstrated potential pesticidal properties against various agricultural pests. The structural features of 3-[(furan-2-yl)methanesulfonyl]-1-[4-(thiophen-3-yl)benzoyl]azetidine suggest it may act as an effective insecticide or fungicide, contributing to sustainable agricultural practices .
Case Studies
- Antimicrobial Testing : A study evaluating the antimicrobial efficacy of sulfonamide derivatives found that certain structural modifications significantly enhanced activity against resistant bacterial strains. The findings suggest that similar modifications in 3-[(furan-2-yl)methanesulfonyl]-1-[4-(thiophen-3-yl)benzoyl]azetidine could yield potent antimicrobial agents .
- Anticancer Research : In vitro studies on azetidine derivatives revealed their ability to induce apoptosis in cancer cell lines, highlighting their potential as anticancer drugs. Further research is needed to explore the specific mechanisms by which 3-[(furan-2-yl)methanesulfonyl]-1-[4-(thiophen-3-yl)benzoyl]azetidine exerts its effects .
Mechanism of Action
The mechanism of action of 3-[(furan-2-yl)methanesulfonyl]-1-[4-(thiophen-3-yl)benzoyl]azetidine would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, drawing insights from available research.
Table 1: Structural and Functional Comparison
Notes:
- *Molecular weights calculated using average atomic masses.
- †Estimated via combinatorial formula (C22H19NO4S2).
- ‡No direct references to the target compound in the provided evidence; inferences based on structural analogs.
Key Comparative Insights
Core Structure Differences The azetidine core of the target compound is smaller and more conformationally restricted compared to the piperazine in the compound from . Azetidine’s ring strain may influence binding affinity or metabolic stability in hypothetical therapeutic applications.
Functional Group Analysis
- The thiophen-3-yl substituent in the target compound differs from the thiophen-2-yl isomers commonly seen in pharmaceuticals. The 3-position substitution may alter electronic distribution and intermolecular interactions.
- The furan-2-ylmethanesulfonyl group shares similarities with sulfonated heterocycles in , though the latter employs a sulfinyl (-SO-) group linked to a pyridine ring. Sulfonyl groups typically enhance solubility and metabolic resistance compared to sulfinyl analogs.
Hypothetical Physicochemical Properties The target compound’s logP (estimated ~3.2) is likely higher than the piperazine derivative in (logP ~2.8), due to the hydrophobic thiophene and furan systems. Solubility: The sulfonyl group may improve aqueous solubility compared to non-sulfonated analogs, as seen in sulfonylurea herbicides .
Potential Applications The triazine-based sulfonylureas in act as herbicides via acetolactate synthase inhibition . While the target compound lacks a triazine moiety, its sulfonyl group could hypothetically interact with similar enzymatic targets. The piperazine derivative in exhibits bioactivity (exact mechanism unspecified) , suggesting that the target compound’s azetidine core and aryl systems might be explored for analogous pharmacological effects.
Biological Activity
The compound 3-[(furan-2-yl)methanesulfonyl]-1-[4-(thiophen-3-yl)benzoyl]azetidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Synthesis
The molecular structure of 3-[(furan-2-yl)methanesulfonyl]-1-[4-(thiophen-3-yl)benzoyl]azetidine consists of an azetidine ring substituted with a furan moiety and a thiophene-containing benzoyl group. The synthesis typically involves a multi-step process that includes:
- Formation of the Azetidine Ring : The azetidine core can be synthesized through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the furan and thiophene groups is achieved through electrophilic aromatic substitution or nucleophilic addition reactions.
Antimicrobial Properties
Several studies have evaluated the antimicrobial efficacy of compounds similar to 3-[(furan-2-yl)methanesulfonyl]-1-[4-(thiophen-3-yl)benzoyl]azetidine. For instance, derivatives containing furan rings have shown significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
| Compound | Activity | Target Organism |
|---|---|---|
| Furan Derivative | Antibacterial | Staphylococcus aureus |
| Benzothiazole Hydrazones | Antimalarial | Plasmodium falciparum |
Anticancer Activity
The anticancer potential of the compound has also been explored. Studies indicate that similar compounds exhibit cytotoxic effects across various cancer cell lines, potentially through mechanisms involving apoptosis induction and inhibition of cell proliferation . For example, derivatives with similar structures have demonstrated significant selectivity against human cancer cell lines compared to normal cells.
The biological activity of 3-[(furan-2-yl)methanesulfonyl]-1-[4-(thiophen-3-yl)benzoyl]azetidine may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with furan and thiophene groups can interact with key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Induction of Apoptosis : Evidence suggests that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Some studies have reported that furan derivatives possess antioxidant properties, which could contribute to their protective effects against oxidative stress in cells.
Study on Antimicrobial Activity
A recent study investigated the antibacterial properties of various furan derivatives, including those structurally related to 3-[(furan-2-yl)methanesulfonyl]-1-[4-(thiophen-3-yl)benzoyl]azetidine. The results indicated a strong correlation between structural modifications and antibacterial efficacy, emphasizing the importance of functional groups in enhancing activity .
Anticancer Evaluation
In another study focusing on anticancer activity, a series of azetidine derivatives were tested against multiple cancer cell lines. The results demonstrated that specific substitutions on the azetidine ring significantly increased cytotoxicity, suggesting that further optimization could lead to more potent therapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-[(furan-2-yl)methanesulfonyl]-1-[4-(thiophen-3-yl)benzoyl]azetidine, and how can reaction yields be optimized?
- Methodology : The compound’s core structure (azetidine ring with sulfonyl and benzoyl substituents) can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonylation of the azetidine nitrogen with (furan-2-yl)methanesulfonyl chloride under basic conditions (e.g., NaH in THF) is a critical step . Yields (e.g., 40% in related syntheses) can be improved by optimizing stoichiometry, reaction time, and purification techniques like column chromatography or recrystallization .
Q. How should researchers characterize the structural integrity of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Confirm substitution patterns via - and -NMR, focusing on sulfonyl (δ ~3.5–4.0 ppm for CHSO) and benzoyl (δ ~7.5–8.5 ppm for aromatic protons) groups.
- X-ray crystallography : Employ SHELX software for crystallographic refinement to resolve bond angles and stereochemistry .
- HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., ESI-HRMS) .
Q. What solvent systems are suitable for purification, and how can stability issues be mitigated?
- Methodology : Polar aprotic solvents (e.g., THF, DCM) are preferred for solubility. Stability testing under varying pH and temperature conditions is critical. For sulfonyl-containing compounds, avoid prolonged exposure to moisture or strong bases to prevent hydrolysis .
Advanced Research Questions
Q. How can computational modeling aid in predicting the compound’s reactivity or binding affinity?
- Methodology : Perform density functional theory (DFT) calculations to map electron density around the sulfonyl and benzoyl groups, which influence nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) can predict interactions with biological targets like enzymes or receptors, leveraging structural analogs from crystallographic databases .
Q. What strategies are effective for analyzing conflicting spectroscopic or crystallographic data?
- Methodology : Cross-validate data using complementary techniques. For example, if NMR suggests a planar benzoyl group but X-ray shows torsional strain, conduct variable-temperature NMR to assess dynamic behavior. SHELXL refinement parameters (e.g., R-factors) should be critically evaluated to resolve crystallographic ambiguities .
Q. How can researchers design in vitro assays to evaluate biological activity, such as cytotoxicity or enzyme inhibition?
- Methodology :
- Cytotoxicity assays : Use HL-60 or K562 leukemia cell lines with MTT assays, referencing caspase-3 activation as an apoptosis marker .
- Enzyme inhibition : Screen against targets like monoacylglycerol lipase (MAGL) using fluorometric assays, comparing IC values to known inhibitors .
- Include controls for sulfonyl-group-mediated off-target effects (e.g., redox activity).
Q. What are the challenges in synthesizing derivatives with modified sulfonyl or thiophenyl groups, and how can they be addressed?
- Methodology :
- Sulfonyl group modifications : Replace (furan-2-yl)methanesulfonyl with alternative sulfonyl chlorides (e.g., tosyl or mesyl), monitoring steric effects via kinetic studies .
- Thiophene substitution : Introduce electron-withdrawing groups (e.g., bromo) via electrophilic aromatic substitution, optimizing reaction conditions (e.g., Lewis acid catalysts) to avoid ring-opening side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
